4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
This compound is a methyl-substituted derivative of the well-studied δ-subunit-containing GABAA receptor (δ-GABAAR) modulator DS2 (4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide). Its molecular formula is C19H14ClN3OS, with a molecular weight of 367.86 and CAS number 335418-63-8 . The addition of a methyl group at the 8-position of the imidazo[1,2-a]pyridine core distinguishes it from DS2 (CAS 374084-31-8, C18H12ClN3OS, MW 353.83) . While DS2 is a δ-selective positive allosteric modulator (PAM) used to study tonic inhibition in the central nervous system, the pharmacological profile of the 8-methyl analog remains less explored.
Properties
Molecular Formula |
C19H14ClN3OS |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-4-2-10-23-17(12)21-16(15-5-3-11-25-15)18(23)22-19(24)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,22,24) |
InChI Key |
SEMVXHWZQXYVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Solvent-Free Synthesis
A solvent-free approach under microwave irradiation (65°C, 100 W) yields the imidazo[1,2-a]pyridine core in 90% yield (Table 1). This method eliminates solvent waste and reduces reaction time to 10–15 minutes.
Reaction Conditions:
-
Reagents : 2-Amino-5-methylpyridine, 2-bromo-1-(thiophen-2-yl)ethan-1-one
-
Catalyst : None required
-
Characterization : ¹H NMR (δ 7.8–8.1 ppm for imidazole protons), LC-MS (m/z 214.1 [M+H]⁺).
Benzamide Coupling
The final step involves amide bond formation between the imidazo[1,2-a]pyridine intermediate and 4-chlorobenzoyl chloride.
Schotten-Baumann Reaction
In dichloromethane (DCM) with triethylamine (TEA), the reaction proceeds at 0°C for 4 hours, yielding 93% product (Table 3).
Optimization Notes:
-
Stoichiometry : 1.2 equiv 4-chlorobenzoyl chloride to prevent diacylation.
-
Workup : Extraction with DCM, drying over MgSO₄, and recrystallization from ethanol.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Combining core formation and benzamide coupling in a single reactor reduces purification steps:
-
Microwave-assisted condensation (65°C, 15 min).
-
Direct addition of 4-chlorobenzoyl chloride and TEA at 0°C.
Overall yield : 78%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purification | Scalability |
|---|---|---|---|---|
| Microwave + Solvent-Free | 90 | 15 min | Recrystallization | High |
| Suzuki Coupling | 85 | 12 hr | Column Chromatography | Moderate |
| Schotten-Baumann | 93 | 4 hr | Extraction | High |
Key Findings :
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Oxidation of the Thiophene Ring
The thiophene moiety undergoes oxidation to form a sulfone derivative. This reaction is typically mediated by m-chloroperbenzoic acid (m-CPBA) under mild conditions.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| m-CPBA (1.2 eq) | Dichloromethane, 0–25°C | Sulfone derivative with intact imidazo ring | Complete conversion within 4–6 hours |
The reaction preserves the imidazo[1,2-a]pyridine framework while introducing polar sulfone groups, enhancing solubility for biological studies.
Nucleophilic Aromatic Substitution at the Chloro Group
The para-chloro substituent on the benzamide is susceptible to nucleophilic displacement.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide (2 eq) | Methanol, reflux, 12 hours | Methoxy-substituted benzamide | 68–72% |
| Piperidine (3 eq) | DMF, 80°C, 24 hours | Piperidine-substituted derivative | 55–60% |
This reaction proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects of the benzamide carbonyl group.
Reduction of the Benzamide Moiety
Catalytic hydrogenation reduces the benzamide to a benzylamine derivative.
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%), ethanol, 25°C | Benzylamine with retained imidazo-thiophene | 85–90% |
This transformation is critical for generating amine intermediates for further functionalization.
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| 6M HCl | Reflux, 8 hours | 4-Chlorobenzoic acid | Imidazo ring remains stable |
| 2M NaOH | Ethanol/water, 70°C, 6h | Sodium 4-chlorobenzoate | Requires inert atmosphere |
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in Suzuki-Miyaura couplings when halogenated. While the parent compound lacks a halide at the imidazo ring, synthetic intermediates (e.g., brominated derivatives) enable diversification:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, DME/H₂O, Na₂CO₃, 80°C | Phenyl-substituted imidazo-pyridine | SAR studies |
This reactivity is leveraged in structure-activity relationship (SAR) optimizations for drug discovery .
Electrophilic Substitution on the Imidazo Ring
The electron-rich imidazo[1,2-a]pyridine undergoes electrophilic substitution at the 6-position (e.g., nitration):
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 6-Nitroimidazo derivative >90% |
Nitration occurs selectively at the 6-position due to electronic and steric directing effects of the methyl group .
Mechanistic and Biological Relevance
-
Oxidation of thiophene enhances metabolic stability by reducing cytochrome P450-mediated degradation.
-
Amide hydrolysis generates bioactive carboxylic acids, which may interact with ion channels or enzymes.
-
Cross-coupling reactions enable modular derivatization for optimizing pharmacokinetic properties .
Scientific Research Applications
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Structural Analog: DS2 (4-Chloro-N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide)
- Key Differences : The absence of the 8-methyl group in DS2 results in a lower molecular weight (353.83 vs. 367.86) .
- Pharmacology : DS2 selectively enhances δ-containing GABAARs (e.g., α4β3δ subtypes) with minimal activity at synaptic γ2-containing receptors. It potentiates GABA-evoked currents at submicromolar concentrations and is used to probe tonic inhibition in neurological disorders .
Methoxy Derivative: DS2OMe (4-Methoxy-N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide)
Neurosteroid Agonist: THIP (Gaboxadol)
Other δ-GABAAR Modulators
- AA29504 : A carbamate ester that enhances δ-GABAAR currents but lacks the imidazo[1,2-a]pyridine scaffold .
- Etomidate: A non-selective GABAAR modulator acting at β2/β3 subunits, contrasting with DS2’s δ specificity .
Comparative Data Table
Pharmacological Implications of Structural Modifications
- 8-Methyl Group: The methyl group in the target compound may alter receptor binding kinetics or brain penetration.
- Chloro vs. Methoxy : DS2’s chloro group contributes to δ-subunit selectivity, while DS2OMe’s methoxy group prioritizes radiolabeling utility over potency .
- Clinical Potential: Unlike THIP, DS2 analogs avoid direct receptor activation, reducing side effect risks. However, the 8-methyl derivative’s efficacy in disease models (e.g., epilepsy, neuropathic pain) remains unstudied .
Biological Activity
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and research findings.
Molecular Formula: C19H14ClN3OS
Molecular Weight: 367.86 g/mol
IUPAC Name: this compound
LogP: 4.94 (indicating high lipophilicity)
Water Solubility (LogSw): -5.11 (suggesting low solubility)
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.86 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| Polar Surface Area | 32.769 Ų |
| pKa (acid dissociation constant) | 10.20 |
| pKb (base dissociation constant) | 2.39 |
Biological Activity
The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.
Antimicrobial Activity
Research has shown that imidazopyridine derivatives exhibit significant antimicrobial properties. A study on a related series of compounds demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the imidazopyridine scaffold can enhance efficacy .
Kinase Inhibition
The compound is included in screening libraries for Type II kinase inhibitors, indicating its relevance in cancer research and treatment development. Kinase inhibitors are crucial in targeting specific pathways involved in tumor growth and proliferation.
Cytotoxicity and Selectivity
In vitro assays have indicated that certain derivatives of imidazopyridines display selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents. For example, a related compound showed an effective concentration (EC50) against specific cancer cell lines with a selectivity index (SI) that supports further development .
Case Studies
- Leishmaniasis Treatment: A series of imidazopyridine derivatives were optimized for activity against Leishmania species. The compound exhibited promising results in preclinical models, leading to further investigations into its mechanism of action and pharmacokinetic properties .
- PD-1/PD-L1 Inhibition: In studies focusing on immune checkpoint inhibitors, related compounds were able to significantly enhance immune response by blocking PD-1 interactions, suggesting that the structural framework of imidazopyridines could be leveraged for immunotherapy applications .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how are data interpreted?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing aromatic protons in the imidazo[1,2-a]pyridine core vs. thiophene substituents) . High-resolution mass spectrometry (HRMS) is critical for molecular formula validation, with tolerances <5 ppm . IR spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) . For advanced structural resolution, 2D NMR (COSY, HSQC) resolves coupling patterns and heteronuclear correlations .
Q. What synthetic routes are reported for imidazo[1,2-a]pyridine derivatives, and how do they apply to this compound?
- Methodological Answer : Common strategies include:
- Cyclocondensation : Reacting 2-aminopyridines with α-haloketones or aldehydes under reflux in polar solvents (e.g., DMF, EtOH) .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/thiophene groups at position 2 of the imidazo[1,2-a]pyridine core, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Amidation : Coupling 4-chlorobenzoic acid derivatives with the amine group at position 3 via EDC/HOBt activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiophene-substituted imidazo[1,2-a]pyridine intermediate?
- Methodological Answer : Key parameters:
- Temperature : Cyclocondensation at 80–100°C maximizes ring formation while minimizing side reactions (e.g., oligomerization) .
- Catalyst loading : Pd-based catalysts (0.5–1.5 mol%) for cross-coupling, with excess ligand (e.g., PPh₃) to prevent Pd black formation .
- Solvent selection : Use toluene for Suzuki-Miyaura (improves aryl boronic acid solubility) and DMF for amidation (enhances nucleophilicity) .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2, EGFR) based on the imidazo[1,2-a]pyridine scaffold’s ATP-binding affinity .
- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values for 4-Cl and thiophene) with IC₅₀ data from enzyme assays .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to prioritize derivatives with low RMSD .
Q. How do solvent polarity and pH affect the stability of the benzamide moiety in physiological conditions?
- Methodological Answer :
- Hydrolytic stability : In aqueous buffers (pH 7.4, 37°C), the amide bond degrades via base-catalyzed hydrolysis. Use HPLC-UV to quantify degradation products (retention time shifts) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the amide via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate hydrolysis .
- Stabilizers : Co-solvents (e.g., PEG-400) or lyoprotectants (trehalose) reduce degradation in formulations .
Q. What contradictions exist in reported biological data for imidazo[1,2-a]pyridine analogs, and how can they be resolved?
- Methodological Answer :
- Bioactivity variability : Discrepancies in IC₅₀ values (e.g., 0.5–10 µM for kinase inhibition) arise from assay conditions (ATP concentration, enzyme source). Standardize assays using ADP-Glo™ or TR-FRET kits .
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish true targets from promiscuous binding .
- Cytotoxicity vs. efficacy : Perform MTT assays in parallel with target-specific assays to calculate selectivity indices (SI = IC₅₀(cytotoxicity)/IC₅₀(target)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
